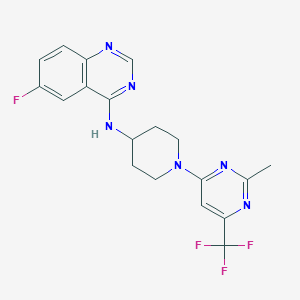
6-fluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinazolin-4-amine is a useful research compound. Its molecular formula is C19H18F4N6 and its molecular weight is 406.389. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
- A study explored the synthesis of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. These compounds, including variations similar to the queried compound, demonstrated cytotoxic activity and CDK inhibitor activity, suggesting potential applications in cancer research (Vilchis-Reyes et al., 2010).
Fluorous Synthesis of Pyrimidines
- Research on the fluorous synthesis of disubstituted pyrimidines highlighted a method that could involve structures similar to the queried compound. This method facilitates the purification process in the synthesis of complex pyrimidine derivatives (Zhang, 2003).
Antipsychotic Potential
- A study on conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors included compounds structurally related to 6-fluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinazolin-4-amine. These compounds were evaluated as antipsychotics, indicating the compound's relevance in neuropsychopharmacology (Raviña et al., 2000).
Synthesis of Trifluoromethylated Analogues
- The synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid, which may include or relate to the synthesis pathways of the queried compound, was explored for potential applications in medicinal chemistry (Sukach et al., 2015).
Pesticidal Activities
- A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, possibly including derivatives similar to the queried compound, demonstrated excellent insecticidal and fungicidal activities. This highlights its potential applications in agriculture (Liu et al., 2021).
Key Intermediate in Deoxycytidine Kinase Inhibitors
- Research described a practical synthesis of a key intermediate crucial for the preparation of potent deoxycytidine kinase inhibitors, suggesting the compound's significance in the development of new therapeutic agents (Zhang et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of proteins, including kinases and other enzymes
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it may inhibit the activity of its target proteins, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential to interact with various proteins. The specific pathways and their downstream effects depend on the compound’s targets. For example, if the compound targets kinases, it could affect signal transduction pathways, influencing cell growth and proliferation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and mode of action. If the compound inhibits kinases, it could potentially halt cell growth and proliferation. This could have therapeutic implications, particularly in diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors, including pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to bind to its targets. Additionally, the presence of other molecules could either facilitate or hinder the compound’s interaction with its targets .
Eigenschaften
IUPAC Name |
6-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N6/c1-11-26-16(19(21,22)23)9-17(27-11)29-6-4-13(5-7-29)28-18-14-8-12(20)2-3-15(14)24-10-25-18/h2-3,8-10,13H,4-7H2,1H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXYADUYIGMBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=NC4=C3C=C(C=C4)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

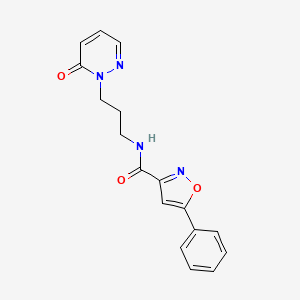
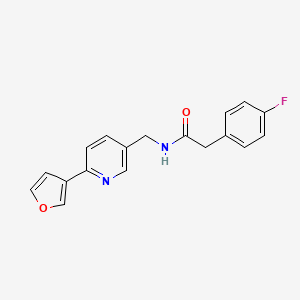

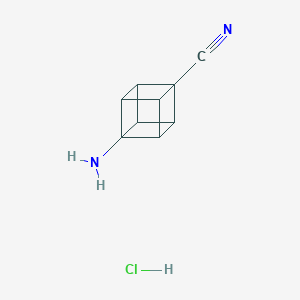
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)
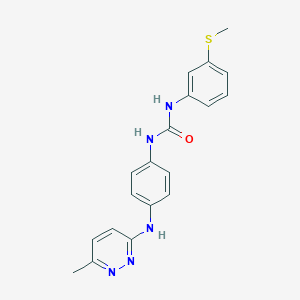
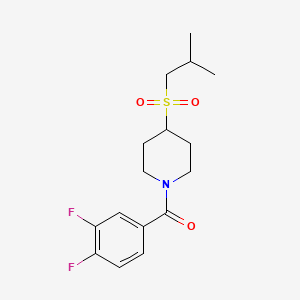
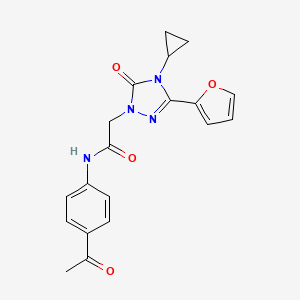

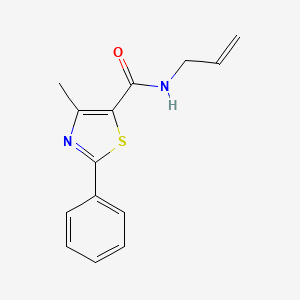
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)

![2H,4H,6H-furo[3,4-c]pyrazol-6-one](/img/structure/B2379311.png)